![molecular formula C13H17ClN2O4S2 B4732764 2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4732764.png)
2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide
Overview
Description
2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide, commonly known as CTMP, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. This compound has been found to have a unique mechanism of action and shows promising results in preclinical studies.
Mechanism of Action
CTMP inhibits the activity of protein kinase B (PKB), also known as Akt, which is a key signaling molecule involved in various cellular processes, including cell survival, growth, and metabolism. CTMP binds to the pleckstrin homology (PH) domain of PKB, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
CTMP has been found to have various biochemical and physiological effects in preclinical studies. In cancer, CTMP has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of anti-apoptotic proteins and cell cycle regulators. In diabetes, CTMP has been found to improve glucose homeostasis and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorders, CTMP has been shown to protect neurons from oxidative stress and improve cognitive function by activating the cAMP response element-binding protein (CREB) pathway.
Advantages and Limitations for Lab Experiments
The advantages of using CTMP in lab experiments include its high purity and specificity for PKB inhibition. However, the limitations of using CTMP include its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties for clinical use.
Future Directions
For the research on CTMP include the development of more potent and selective inhibitors of PKB, as well as the investigation of its therapeutic potential in other diseases, such as cardiovascular and inflammatory disorders. Additionally, the optimization of its pharmacokinetic properties and the identification of biomarkers for patient selection and monitoring are important areas of future research.
Scientific Research Applications
CTMP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, CTMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes, CTMP has been found to improve glucose homeostasis and insulin sensitivity. In neurodegenerative disorders, CTMP has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
2-(4-chloro-2-methyl-5-thiomorpholin-4-ylsulfonylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S2/c1-9-6-10(14)12(7-11(9)20-8-13(15)17)22(18,19)16-2-4-21-5-3-16/h6-7H,2-5,8H2,1H3,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYUSKHHCNKVTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N2CCSCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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